molecular formula C6H5F3N2O B1402984 (6-(Trifluoromethyl)pyrimidin-4-yl)methanol CAS No. 1356111-18-6

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Cat. No.: B1402984
CAS No.: 1356111-18-6
M. Wt: 178.11 g/mol
InChI Key: XLEZWHHCIPCFBE-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, with a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyrimidine ring, followed by the addition of a methanol group. One common method involves the reaction of 4-chloropyrimidine with trifluoromethyl iodide in the presence of a base, followed by reduction with a suitable reducing agent to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-(Trifluoromethyl)pyrimidin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of (6-(Trifluoromethyl)pyrimidin-4-yl)aldehyde or (6-(Trifluoromethyl)pyrimidin-4-yl)carboxylic acid.

    Reduction: Formation of various reduced derivatives, depending on the specific reaction conditions.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: (6-(Trifluoromethyl)pyrimidin-4-yl)methanol is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol depends on its specific application. In drug development, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrimidine ring can facilitate binding to biological targets.

Comparison with Similar Compounds

  • (6-(Trifluoromethyl)pyrimidin-4-yl)amine
  • (6-(Trifluoromethyl)pyrimidin-4-yl)ethanol
  • (6-(Trifluoromethyl)pyrimidin-4-yl)acetic acid

Uniqueness: (6-(Trifluoromethyl)pyrimidin-4-yl)methanol is unique due to the presence of both a trifluoromethyl group and a methanol group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[6-(trifluoromethyl)pyrimidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEZWHHCIPCFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744434
Record name [6-(Trifluoromethyl)pyrimidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356111-18-6
Record name [6-(Trifluoromethyl)pyrimidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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